molecular formula C8H9NO4 B12959417 2-((3-Methoxypyridin-4-yl)oxy)acetic acid

2-((3-Methoxypyridin-4-yl)oxy)acetic acid

Cat. No.: B12959417
M. Wt: 183.16 g/mol
InChI Key: MIJIXIOLRNJASY-UHFFFAOYSA-N
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Description

2-((3-Methoxypyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 3-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxypyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-methoxypyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxypyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, forming 2-((3-Methoxypyridin-4-yl)oxy)ethanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid.

    Reduction: 2-((3-Methoxypyridin-4-yl)oxy)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-Methoxypyridin-4-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Methoxypyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The methoxy and acetic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Hydroxypyridin-4-yl)oxy)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-((3-Methoxypyridin-4-yl)oxy)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

    Triclopyr: A related compound used as a herbicide, with a similar pyridine ring structure but different functional groups.

Uniqueness

2-((3-Methoxypyridin-4-yl)oxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides stability and lipophilicity, while the acetic acid moiety allows for interactions with biological targets.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(3-methoxypyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO4/c1-12-7-4-9-3-2-6(7)13-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

MIJIXIOLRNJASY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)OCC(=O)O

Origin of Product

United States

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